TRIS(BENZOYLACETONATO) MONO

Catalog No.
S1797804
CAS No.
18130-95-5
M.F
C30H27EuO6.C12H8N2
M. Wt
815.706
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRIS(BENZOYLACETONATO) MONO

CAS Number

18130-95-5

Product Name

TRIS(BENZOYLACETONATO) MONO

Molecular Formula

C30H27EuO6.C12H8N2

Molecular Weight

815.706
  • Tris(benzoylacetonato) refers to three benzoylacetone ligands surrounding a central metal ion.
  • Mono signifies the presence of a single additional ligand.
  • (Phen) indicates the additional ligand is phenanthroline.
  • The central metal ion is likely Europium(III) based on available commercial products ().

Lanthanide Luminescence:

Europium(III) is a lanthanide ion known for its luminescent properties. The benzoylacetone and phenanthroline ligands can act as chelating agents, bonding to the europium ion and influencing its electronic transitions. This can lead to characteristic emission of light upon excitation with specific wavelengths (). Researchers can study these luminescence properties for various applications, such as:

  • Development of new luminescent probes for biological sensing ()
  • Creation of luminescent materials for optoelectronic devices ()

Supramolecular Chemistry:

The combination of different ligands (benzoylacetone and phenanthroline) in this molecule can be of interest for research in supramolecular chemistry. Supramolecular chemistry deals with the interactions between molecules to form larger ordered structures. The self-assembly properties of Tris(benzoylacetonato) Mono and its ability to interact with other molecules can be studied for applications in areas like:

  • Design of new functional materials with specific properties ()
  • Development of molecular catalysts or sensors ()

Investigation of Lanthanide-Ligand Interactions:

Studying the interaction between the europium ion and the surrounding ligands (benzoylacetone and phenanthroline) can provide valuable insights into the coordination chemistry of lanthanides. This information can be useful for:

  • Understanding the factors affecting the stability and properties of lanthanide complexes ()
  • Designing new lanthanide-based materials with tailored properties for specific applications

Tris(benzoylacetonato) mono is a coordination compound formed from the complexation of iron(III) with benzoylacetone, a β-diketone. This compound is characterized by its unique structure, where three benzoylacetone ligands coordinate to a central iron atom. The deprotonated form of benzoylacetone acts as a bidentate ligand, binding through the oxygen atoms of the carbonyl groups. This results in a stable octahedral geometry around the iron center, which is crucial for its chemical reactivity and biological activity.

, particularly in catalysis. It can facilitate oxidation reactions, such as the Wacker-type oxidation of olefins to ketones, using air as the oxidant at room temperature. This reaction showcases the compound's ability to activate molecular oxygen and transfer it to organic substrates efficiently . Additionally, it is involved in cross-coupling reactions and transesterification processes, highlighting its versatility as a catalyst in organic synthesis .

Tris(benzoylacetonato) mono can be synthesized using established methods that typically involve the reaction of iron(III) salts with benzoylacetone under controlled conditions. The synthesis often requires careful adjustment of pH and temperature to ensure complete complexation and purity of the product. Characterization techniques such as mass spectrometry and X-ray crystallography are employed to confirm the structure and composition of the synthesized compound .

The primary applications of tris(benzoylacetonato) mono lie in catalysis and materials science. It serves as a catalyst in organic reactions, particularly those involving oxidation and coupling processes. Additionally, its unique electronic properties make it suitable for use in electronic materials and sensors. The compound's stability and reactivity also open avenues for its use in developing new catalytic systems for sustainable chemistry.

Interaction studies involving tris(benzoylacetonato) mono often focus on its binding affinity with various substrates and ligands. These studies reveal insights into the coordination chemistry of iron complexes and their reactivity patterns. The interactions between tris(benzoylacetonato) mono and other molecules can influence reaction pathways, making it an important subject for further exploration in coordination chemistry.

Tris(benzoylacetonato) mono can be compared with other β-diketonate metal complexes, such as:

Compound NameMetal CenterUnique Features
Tris(acetylacetonato)iron(III)Iron(III)Widely studied for its magnetic properties
Tris(dibenzoylmethanato)iron(III)Iron(III)Exhibits different catalytic properties
Tris(dibenzoylmethanato)manganese(III)Manganese(III)Known for its unique redox behavior
Tris(butanedione)nickel(II)Nickel(II)Displays distinct electronic properties

Uniqueness: Tris(benzoylacetonato) mono stands out due to its specific ligand arrangement and the ability to participate effectively in oxidation reactions at mild conditions, which is not universally shared among similar compounds.

Tris(benzoylacetonato) mono(phenanthroline)europium(III) represents a coordination complex with the empirical formula C₄₂H₃₅EuN₂O₆ [1]. The compound possesses a molecular weight of 815.70 grams per mole and is registered under the Chemical Abstracts Service number 18130-95-5 [1] [3]. The complex exhibits a white powder appearance with a melting point range of 179-186°C [1] [7]. The molecular structure comprises a central europium(III) ion coordinated by three benzoylacetonate ligands and one phenanthroline ligand .

The molecular composition demonstrates the characteristic features of mixed-ligand europium complexes, where the central metal ion achieves coordination saturation through different types of ligands . The benzoylacetonate moieties contribute six oxygen donor atoms through their bidentate coordination mode, while the phenanthroline ligand provides two nitrogen donor atoms . This arrangement results in an eight-coordinate europium(III) center, which is typical for lanthanide complexes of this type [12] [15].

PropertyValueReference
Molecular FormulaC₄₂H₃₅EuN₂O₆ [1]
Molecular Weight815.70 g/mol [1]
CAS Number18130-95-5 [1] [3]
Melting Point179-186°C [1]
AppearanceWhite powder [1]
Coordination Number8

Crystallographic Analysis

The crystallographic structure of tris(benzoylacetonato) mono(phenanthroline)europium(III) has been characterized through X-ray diffraction analysis, revealing important structural parameters [11] [13]. Similar europium complexes with phenanthroline ligands typically crystallize in monoclinic space groups, with specific lattice parameters depending on the exact ligand arrangement [4] [13]. The crystal packing is stabilized by intermolecular π-π stacking interactions between phenanthroline moieties of adjacent molecules [18].

The crystallographic data indicates that the complex adopts a discrete molecular structure rather than forming extended coordination networks [13]. The europium(III) center exhibits a distorted coordination geometry due to the different steric requirements of the benzoylacetonate and phenanthroline ligands [16] [18]. The crystal structure reveals significant intermolecular interactions that contribute to the overall stability of the solid-state structure [18].

Powder X-ray diffraction studies of related europium β-diketonate complexes demonstrate characteristic diffraction patterns consistent with monoclinic symmetry [22]. The unit cell parameters show variations depending on the specific substituents on the ligands, but maintain the overall structural motif [22]. The crystallographic analysis confirms the presence of discrete molecular units without significant disorder in the crystal lattice [13].

Coordination Geometry around Europium(III) Center

The europium(III) ion in tris(benzoylacetonato) mono(phenanthroline)europium(III) adopts an eight-coordinate geometry, which is characteristic of lanthanide complexes with mixed ligand systems [12] [15]. The coordination sphere consists of six oxygen atoms from three bidentate benzoylacetonate ligands and two nitrogen atoms from the bidentate phenanthroline ligand [16]. This arrangement typically results in a distorted square antiprismatic or dodecahedral geometry [11] [15].

The coordination geometry around the europium(III) center can be described as a square antiprism, which is one of the most common geometries for eight-coordinate lanthanide complexes [11] [15]. The oxygen donors from the benzoylacetonate ligands occupy positions that minimize steric interactions, while the nitrogen donors from phenanthroline are positioned to optimize the chelate bite angle [16] [18]. The geometric arrangement is influenced by the different coordination preferences of the oxygen and nitrogen donor atoms [12].

Europium(III) complexes with coordination numbers of eight typically exhibit coordination geometries that deviate from ideal polyhedra due to the varying steric and electronic requirements of different ligands [12] [19]. The presence of both β-diketonate and nitrogen-containing heterocyclic ligands creates a coordination environment with reduced symmetry compared to homoleptic complexes [14] [17]. The coordination geometry is further influenced by crystal packing forces and intermolecular interactions [18].

Coordination ParameterValue/Description
Coordination Number8
Geometry TypeSquare antiprism
Oxygen Donors6 (from benzoylacetonate)
Nitrogen Donors2 (from phenanthroline)
SymmetryReduced due to mixed ligands

Bond Lengths and Angles in Eu-O and Eu-N Coordination

The bond lengths in europium(III) coordination complexes with mixed oxygen and nitrogen donors exhibit characteristic ranges that reflect the different coordination preferences of these donor atoms [18] [19]. Europium-oxygen bond distances in benzoylacetonate complexes typically range from 2.45 to 2.60 Ångströms, with average values around 2.52 Ångströms [5] [18]. The europium-nitrogen bond distances in phenanthroline complexes are generally longer, ranging from 2.58 to 2.70 Ångströms, with typical values around 2.64 Ångströms [16] [18].

The coordination angles in the complex are determined by the chelate bite angles of the bidentate ligands and the overall geometric constraints of the eight-coordinate structure [16] [18]. The oxygen-europium-oxygen angles within individual benzoylacetonate chelate rings typically range from 50 to 65 degrees, reflecting the characteristic bite angle of β-diketonate ligands [13] [18]. The nitrogen-europium-nitrogen angle from the phenanthroline ligand is approximately 63-65 degrees, which is typical for this chelating ligand [16] [18].

Comparative studies of similar europium complexes show that the europium-oxygen bond lengths are consistently shorter than europium-nitrogen bond lengths due to the higher electronegativity and smaller size of oxygen atoms [18] [19]. The bond length variations within the coordination sphere contribute to the overall distortion from ideal geometric arrangements [12] [16]. The angular parameters demonstrate significant deviations from ideal polyhedral geometries due to ligand constraints and steric effects [18].

Bond TypeDistance Range (Å)Typical Angle Range (°)
Eu-O (benzoylacetonate)2.45-2.6050-65 (O-Eu-O chelate)
Eu-N (phenanthroline)2.58-2.7063-65 (N-Eu-N chelate)
Average Eu-O2.52-
Average Eu-N2.64-

Isomeric Variations in Complex Formation

The formation of tris(benzoylacetonato) mono(phenanthroline)europium(III) can potentially lead to different isomeric forms due to the arrangement of ligands around the eight-coordinate europium(III) center [26] [31]. Coordination complexes with mixed ligand systems often exhibit geometric isomerism, where the spatial arrangement of ligands differs while maintaining the same connectivity [26] [29]. The presence of three benzoylacetonate ligands and one phenanthroline ligand creates possibilities for different geometric arrangements [27] [31].

In eight-coordinate systems with mixed bidentate ligands, the relative positioning of different ligand types can lead to distinct isomeric forms [31]. The phenanthroline ligand, being sterically more demanding than benzoylacetonate, may preferentially occupy specific coordination sites to minimize steric interactions [16] [18]. However, the exact isomeric distribution depends on the synthesis conditions and thermodynamic stability of different arrangements [27] [30].

The isomeric variations in europium complexes are generally less pronounced than in transition metal complexes due to the more flexible coordination preferences of lanthanide ions [12] [31]. Nevertheless, different synthetic approaches can potentially favor the formation of specific isomeric forms [30]. The crystallographic studies typically reveal the most thermodynamically stable arrangement under the given crystallization conditions [18] [27].

Structural studies of related europium complexes indicate that facial and meridional arrangements are possible in mixed-ligand systems, although the energy differences between isomers are often small [27] [28]. The identification of specific isomeric forms requires detailed crystallographic analysis and spectroscopic characterization [31]. The isomeric preferences may also be influenced by solvent effects and crystal packing forces during complex formation [18] [30].

Isomeric AspectDescriptionInfluence Factors
Geometric IsomerismDifferent spatial arrangementsLigand size and coordination preferences
Facial/MeridionalPositioning of identical ligandsSteric interactions and stability
Thermodynamic ControlMost stable arrangementCrystal packing and synthesis conditions
Synthetic InfluenceMethod-dependent isomer formationTemperature, solvent, and reaction time

Dates

Modify: 2023-08-15

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